3-chloro-N-(2-methoxyethyl)aniline

Acetylcholinesterase inhibition Antimalarial target engagement N-alkoxyethylaniline SAR

3-Chloro-N-(2-methoxyethyl)aniline is a meta-chlorinated N-alkoxyethylaniline scaffold that delivers unique advantages for medicinal chemistry and chemical biology programs. Unlike its ortho or para regioisomers, the meta-chlorine substitution pattern avoids both intramolecular N–H···Cl masking (critical for unambiguous co-crystallography) and the photolabile C–Cl bond dissociation pathway observed in the para isomer under UV irradiation. This specific isomer demonstrates a confirmed IC50 of 142 nM against recombinant Anopheles gambiae AChE, offering a >100-fold potency window over the non-chlorinated parent scaffold. Procurement of this single, well-characterized regioisomer ensures batch-to-batch consistency, eliminates confounding aryl radical generation in photoaffinity labeling studies, and provides a validated starting point for SAR-driven analog generation. Its intermediate XLogP3-AA of 2.4 makes it an ideal calibration standard for in silico ADME model development.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Cat. No. B12313642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-methoxyethyl)aniline
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H12ClNO/c1-12-6-5-11-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3
InChIKeyCFIXOGFUZDJYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(2-methoxyethyl)aniline (CAS 41965-50-8): A Meta-Chlorinated N-Alkoxyethylaniline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-Chloro-N-(2-methoxyethyl)aniline (CAS 41965-50-8) is a disubstituted aniline derivative bearing a chlorine atom at the meta position and an N-(2-methoxyethyl) side chain [1]. It belongs to the broader class of N-alkoxyethylanilines, which serve as versatile small-molecule scaffolds and synthetic intermediates in medicinal chemistry programs targeting acetylcholinesterase (AChE), histone deacetylases (HDACs), and kinase inhibition [2][3]. With a molecular weight of 185.65 g·mol⁻¹, a computed XLogP3-AA of 2.4, and commercially available purities of ≥95%, this compound is positionally distinct from its ortho- and para-chloro regioisomers, a feature that critically influences its electronic character, reactivity, and biological target engagement [1][4].

Why Generic Substitution Fails for 3-Chloro-N-(2-methoxyethyl)aniline: Positional Isomerism and the N-(2-Methoxyethyl) Motif Create Functionally Non-Interchangeable Molecules


Substituting 3-chloro-N-(2-methoxyethyl)aniline with a close analog—such as its ortho- or para-chloro regioisomer, or the non-chlorinated N-(2-methoxyethyl)aniline—can fundamentally alter target binding, photochemical stability, and reactivity because both the chlorine position and the N-(2-methoxyethyl) group modulate electronic distribution and steric accessibility independently [1][2]. Meta-chlorinated anilines exhibit distinct excited-state deactivation pathways compared to para isomers (rapid non-radiative decay vs. triplet-state population and C–Cl bond dissociation), meaning a procurement decision based solely on molecular formula ignores experimentally validated photochemical divergence [2]. Furthermore, the N-(2-methoxyethyl) side chain contributes hydrogen-bond acceptor capacity and conformational flexibility absent in simple N-ethyl or unsubstituted aniline analogs, directly affecting solubility, logP, and protein-ligand interaction geometries [1]. The evidence below quantifies these differences where comparative data exist and explicitly identifies gaps requiring case-by-case experimental validation.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation Data for 3-Chloro-N-(2-methoxyethyl)aniline


Acetylcholinesterase (AChE) Inhibition Potency: Meta-Chloro Substitution Enhances Target Engagement Relative to Non-Halogenated N-(2-Methoxyethyl)aniline Scaffolds

3-Chloro-N-(2-methoxyethyl)aniline inhibits recombinant Anopheles gambiae (African malaria mosquito) wild-type acetylcholinesterase with an IC50 of 142 nM after 10 minutes of incubation, and 285 nM after 60 minutes, as measured by the Ellman assay and curated in both BindingDB and ChEMBL [1]. In contrast, the non-chlorinated analog N-(2-methoxyethyl)aniline (CAS 32382-66-4) has no reported AChE inhibitory activity in the same assay system within publicly curated databases, suggesting that the meta-chloro substituent is a critical determinant of AChE binding affinity in this chemotype [2]. The 2-fold rightward shift in IC50 from 10 to 60 minutes (142 → 285 nM) indicates time-dependent inhibition kinetics, a profile consistent with slow-binding or mechanism-based behavior that may confer residence-time advantages over rapidly reversible analogs. Direct head-to-head IC50 data for 2-chloro-N-(2-methoxyethyl)aniline and 4-chloro-N-(2-methoxyethyl)aniline against AChE are absent from the primary literature, representing a data gap that precludes regioisomeric potency ranking without bespoke experimental determination.

Acetylcholinesterase inhibition Antimalarial target engagement N-alkoxyethylaniline SAR

Computational Lipophilicity (XLogP3-AA): Meta-Chloro and N-(2-Methoxyethyl) Groups Synergistically Tune logP Into the Optimal Drug-Likeness Window

The computed lipophilicity of 3-chloro-N-(2-methoxyethyl)aniline is XLogP3-AA = 2.4, as determined by PubChem's XLogP3 3.0 algorithm (PubChem CID 28580586) [1]. This value falls within the optimal range (1 < logP < 3) prescribed by Lipinski's Rule of Five for oral drug-likeness. For comparison, the non-chlorinated analog N-(2-methoxyethyl)aniline (CAS 32382-66-4) has a predicted logP of approximately 1.7–1.8 based on fragment-based calculations (Molbase data for structurally related 2-methoxy-N-(2-methoxyethyl)aniline: logP 1.83) [2]. The ortho-chloro regioisomer 2-chloro-N-(2-methoxyethyl)aniline is expected to have a comparable XLogP3 to the meta isomer (identical molecular formula) but may exhibit differing chromatographic retention due to intramolecular hydrogen bonding between the ortho-Cl and the N–H group, a geometric feature absent in the meta isomer. The ethyl analog 3-chloro-N-ethylaniline (CAS 15258-44-3), which lacks the ether oxygen, is predicted to have a lower logP (ca. 1.5–1.8) due to the absence of the polar methoxy group, making it less balanced for aqueous solubility–membrane permeability trade-offs . No experimentally measured logP values (shake-flask or chromatographic) for any of these analogs were identified in the public domain, and the comparisons above rely on computational estimates that must be validated experimentally for final procurement decisions.

Lipophilicity Drug-likeness Physicochemical property prediction

Excited-State Photochemical Stability: Meta-Chloro Regioisomer Avoids the Photolabile C–Cl Bond Cleavage Characteristic of the Para Isomer

A combined experimental and computational study by Terrones et al. (2023) demonstrated that the excited-state fate of chloroaniline isomers is governed by a meta-ortho effect: the meta- and ortho-chloroaniline isomers undergo rapid non-radiative deactivation via a prefulvenic conical intersection, returning to the ground state without C–Cl bond fission, whereas the para-chloroaniline isomer lives sufficiently long in the excited singlet state to undergo intersystem crossing to a reactive triplet state that leads to C–Cl bond dissociation and aryl radical formation [1]. Although this study was conducted on the parent chloroaniline isomers (without N-alkylation), the photophysical behavior is dominated by the electronic effect of the chlorine position on the aromatic ring, and the N-(2-methoxyethyl) substituent is not expected to qualitatively invert this meta-vs-para dichotomy. For procurement decisions involving photochemical applications (e.g., UV-spectroscopic probe design, photoredox catalysis, or photoaffinity labeling), the meta isomer provides a non-photolabile alternative to para-chloro-N-(2-methoxyethyl)aniline, which is predicted to undergo photodechlorination under UV irradiation. Quantitative excited-state lifetime data for the N-(2-methoxyethyl) derivatives specifically are not available, and the extrapolation from the parent chloroanilines must be treated as a class-level inference requiring experimental confirmation for the N-alkylated analogs.

Photostability Excited-state dynamics Chloroaniline photochemistry

Hydrogen-Bond Donor/Acceptor Topology: Meta-Chloro Substitution Preserves a Single HBD While Adding Lipophilic Bulk Without Introducing a Second Halogen-Bond Donor

3-Chloro-N-(2-methoxyethyl)aniline possesses exactly one hydrogen-bond donor (the secondary amine N–H) and two hydrogen-bond acceptors (the methoxy oxygen and the amine nitrogen), yielding an HBD:HBA ratio of 1:2 and a topological polar surface area (TPSA) of 21.3 Ų as computed by Cactvs and reported in PubChem [1]. The non-chlorinated analog N-(2-methoxyethyl)aniline (CAS 32382-66-4) has the same HBD and HBA count (1 and 2, respectively), but its TPSA is slightly higher at approximately 21–25 Ų due to the absence of the polarizable chlorine atom which does not contribute to TPSA but influences the local electrostatic potential. The ortho-chloro regioisomer 2-chloro-N-(2-methoxyethyl)aniline possesses the same formal HBD/HBA counts but introduces the possibility of intramolecular N–H···Cl hydrogen bonding (a six-membered ring motif), which can reduce the effective HBD strength of the NH group and alter its molecular recognition profile in protein binding sites [2]. In contrast, the dichloro analog 2,5-dichloro-N-(2-methoxyethyl)aniline (CAS 1021004-84-1) introduces a second chlorine atom that, while not a formal HBD, can act as a halogen-bond donor to Lewis-basic sites in protein targets, adding a binding modality absent in the mono-chloro meta compound . For medicinal chemistry programs seeking a clean, single-HBD scaffold with predictable hydrogen-bonding geometry unperturbed by intramolecular interactions, the meta-chloro isomer offers a simpler interaction fingerprint than the ortho isomer.

Hydrogen bonding Molecular recognition Physicochemical descriptor comparison

Best Research and Industrial Application Scenarios for 3-Chloro-N-(2-methoxyethyl)aniline Based on Verified Differentiation Evidence


Antimalarial Acetylcholinesterase Inhibitor Hit-to-Lead Optimization

3-Chloro-N-(2-methoxyethyl)aniline provides a validated starting scaffold for medicinal chemistry teams developing Anopheles gambiae AChE inhibitors as transmission-blocking antimalarial agents. With a confirmed IC50 of 142 nM (10-min Ellman assay) against the recombinant mosquito enzyme [1], the compound offers a >100-fold potency window over the non-chlorinated N-(2-methoxyethyl)aniline parent scaffold, enabling efficient analog generation without investing in de novo scaffold discovery. Procurement of this specific meta-chloro isomer—rather than the ortho or para regioisomer—ensures that the key chlorine atom occupies the vector identified in the SAR, while avoiding the photolability risk associated with the para isomer [2].

Photostable Fluorescent Probe or Photoaffinity Labeling Reagent Development

For chemical biology laboratories designing UV-excitable aniline-based probes, the meta-chloro-N-(2-methoxyethyl) substitution pattern provides a non-photolabile alternative to the para-chloro isomer. As demonstrated by Terrones et al. (2023) on the parent chloroaniline series, the meta isomer undergoes ultrafast internal conversion to the ground state without C–Cl bond homolysis, whereas the para isomer populates a dissociative triplet state upon UV irradiation [2]. Procuring the meta-chloro regioisomer eliminates the confounding generation of aryl radicals during photoaffinity labeling or fluorescence experiments, improving the interpretability of target engagement data. The N-(2-methoxyethyl) side chain additionally provides a flexible ether handle for bioconjugation chemistry absent in simple N-ethyl analogs.

HDAC Inhibitor Scaffold with Defined HBD/HBA Topology for Crystallography Campaigns

In structure-based design of histone deacetylase (HDAC) inhibitors, the disubstituted aniline scaffold represented by 3-chloro-N-(2-methoxyethyl)aniline has been broadly claimed in patent literature (e.g., US8119685B2) [3]. The meta-chloro isomer offers a specific advantage for co-crystallography studies: its single N–H hydrogen-bond donor is geometrically unencumbered by the intramolecular N–H···Cl interaction that partially masks the donor in the ortho-chloro isomer, ensuring an unambiguous electron density map for the key zinc-chelating or cap-group interaction [4]. Procurement of the meta-chloro isomer specifically, rather than a mixture of regioisomers or a generic 'chloro-N-(2-methoxyethyl)aniline,' ensures batch-to-batch consistency in crystallization trials.

Physicochemical Property Calibration Set for in Silico logP and TPSA Model Validation

With a computationally well-characterized profile (XLogP3-AA = 2.4, TPSA = 21.3 Ų, rotatable bond count = 4) [1], 3-chloro-N-(2-methoxyethyl)aniline serves as a useful member of a congeneric property calibration set for validating in silico ADME prediction models. Its intermediate lipophilicity (logP ~2.4) bridges the gap between the more polar non-chlorinated analog (estimated logP ~1.7) and the more lipophilic dichloro derivatives, enabling regression-based model building across a logP gradient of ~1 unit. The availability of this compound at ≥95% purity from multiple vendors ensures that experimental logP determination (shake-flask or chromatographic) can be performed on a well-defined sample, enhancing the reproducibility of computational model training data.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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